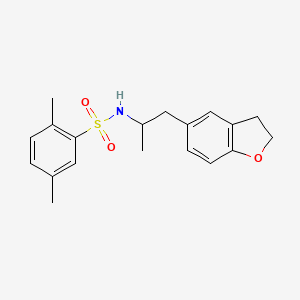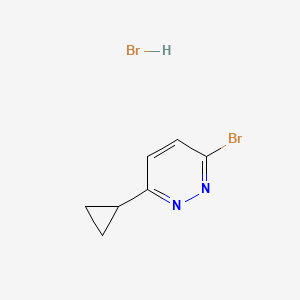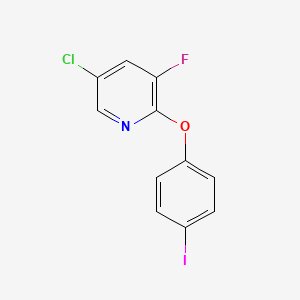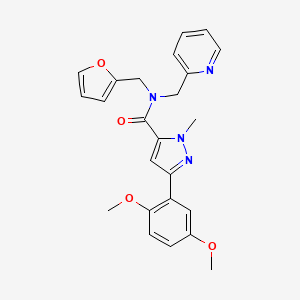![molecular formula C22H14ClF3N2O2 B2382006 5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde CAS No. 338409-98-6](/img/structure/B2382006.png)
5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde is a complex organic compound known for its diverse chemical and biological properties. This compound is part of the indole family, which plays a significant role in various pharmaceutical and chemical industries due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare 5-(benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde, a multi-step synthetic route is typically employed. Key steps include:
Formation of the Indole Core: : The indole core can be synthesized through Fischer indole synthesis using phenylhydrazine and acetophenone in acidic conditions.
Functionalization of the Indole Ring: : The indole ring is then functionalized by introducing the benzyloxy and pyridinyl groups through electrophilic aromatic substitution reactions.
Addition of the Aldehyde Group: : Finally, the aldehyde group is added via a formylation reaction, often using Vilsmeier-Haack formylation.
Industrial Production Methods
In industrial settings, the production of this compound might be scaled up using continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to reduce byproducts and improve the overall process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.
Reduction: : The nitro group present in some derivatives can be reduced to amines.
Substitution: : Electrophilic substitution reactions can further modify the indole ring to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Electrophilic Reagents: : Chlorinating agents like thionyl chloride (SOCl2), sulfonation using sulfuric acid (H2SO4)
Major Products
The major products from these reactions often include carboxylic acids, amines, and various substituted indole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde finds applications in various fields, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential use in studying enzyme interactions and as a fluorescent probe.
Medicine: : Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: : Applied in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites, inhibiting or modifying the function of target molecules. The trifluoromethyl and pyridinyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-pyridinyl-1H-indole-3-carbaldehyde: : Lacks the trifluoromethyl group but has similar functional groups.
5-Methoxy-1H-indole-3-carbaldehyde: : Contains a methoxy group instead of benzyloxy, altering its reactivity.
3-(Chloromethyl)-1H-indole-5-carbaldehyde: : Similar indole structure but different substituents.
Uniqueness
5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde stands out due to its trifluoromethyl group, which imparts unique electronic properties, enhancing its reactivity and binding affinity in biological systems.
Conclusion
The compound this compound is a versatile and significant molecule with broad applications in scientific research and industry. Its unique structure and reactive functional groups make it an essential building block for various advanced chemical syntheses and biological investigations.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-phenylmethoxyindole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N2O2/c23-19-8-16(22(24,25)26)10-27-21(19)28-11-15(12-29)18-9-17(6-7-20(18)28)30-13-14-4-2-1-3-5-14/h1-12H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEASJFASGFLNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3C=O)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)




![1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide](/img/structure/B2381934.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2381936.png)



![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2381940.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2381943.png)
![1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381946.png)
